molecular formula C12H12N2O4S B8335784 3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide

3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide

Cat. No.: B8335784
M. Wt: 280.30 g/mol
InChI Key: RMYVKGZYWGFAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide is a synthetic organic compound belonging to the benzo[b]thiophene family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the nitro group and the carboxamide functionality in this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Alkyl halides, sodium hydride, dimethyl sulfoxide.

Major Products Formed:

    Reduction: 3-Isopropoxy-5-aminobenzo[b]thiophene-2-carboxamide.

    Substitution: Various alkoxy derivatives depending on the substituent used.

Scientific Research Applications

3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor and other enzyme targets.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Kinases, enzymes involved in signal transduction pathways.

    Pathways Involved: Inhibition of kinase activity, leading to disruption of cellular signaling and potential therapeutic effects in cancer and inflammatory diseases.

Comparison with Similar Compounds

    3-Aminobenzo[b]thiophene-2-carboxamide: Similar core structure but with an amino group instead of a nitro group.

    5-Nitrobenzo[b]thiophene-2-carboxamide: Lacks the isopropoxy group.

Uniqueness: 3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile scaffold for drug discovery and development.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

5-nitro-3-propan-2-yloxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C12H12N2O4S/c1-6(2)18-10-8-5-7(14(16)17)3-4-9(8)19-11(10)12(13)15/h3-6H,1-2H3,(H2,13,15)

InChI Key

RMYVKGZYWGFAHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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